![molecular formula C16H13Cl2F3N4O B2834100 (2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone CAS No. 1023532-92-4](/img/structure/B2834100.png)
(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
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Overview
Description
The compound “(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone” is a complex organic molecule. It contains several functional groups, including a pyridine ring, a piperazine ring, and a trifluoromethyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted at the 2 and 6 positions with chlorine atoms and at the 3 position with a methanone group . Attached to this methanone group is a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), which is substituted at the 4 position with a pyridine ring. This second pyridine ring is substituted at the 5 position with a trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyridine rings could potentially undergo electrophilic substitution reactions, while the piperazine ring could potentially undergo reactions with acids or bases . The trifluoromethyl group could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperazine rings could potentially make it a solid at room temperature . The presence of the trifluoromethyl group could potentially make it relatively non-polar, which could influence its solubility in various solvents .Scientific Research Applications
- Targeting Kinases : Di(pyridine-2-yl)methanone derivatives have been explored as kinase inhibitors due to their potential in modulating cellular signaling pathways. Researchers investigate their efficacy against specific kinases involved in diseases like cancer and inflammation .
- Anti-Cancer Agents : These compounds may exhibit anti-proliferative effects against cancer cells. Scientists study their impact on cell viability, apoptosis, and cell cycle progression .
- Building Blocks : Di(pyridine-2-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications and functionalizations .
- Ligands and Coordination Chemistry : Researchers explore its coordination chemistry with transition metals, creating novel complexes for catalysis, sensing, and materials applications .
- Cell Imaging and Labeling : Fluorescently labeled derivatives of di(pyridine-2-yl)methanone can be used for cellular imaging. These probes help visualize specific cellular components or processes .
- Studying Cellular Pathways : By incorporating these compounds into cellular assays, scientists gain insights into biological processes related to cell growth, migration, and differentiation .
- Metabolism Studies : Researchers investigate the metabolism of di(pyridine-2-yl)methanone in vivo and in vitro. Understanding its metabolic fate is crucial for drug safety assessment .
- Toxicity Screening : These compounds undergo toxicity evaluations to assess their safety profiles. Such studies inform potential therapeutic applications .
- Electron Transport Materials : Di(pyridine-2-yl)methanone derivatives exhibit promising electron transport properties. Researchers explore their use in organic field-effect transistors (OFETs) and other electronic devices .
- Photoluminescent Materials : Certain derivatives emit fluorescence, making them relevant for optoelectronic applications like OLEDs and sensors .
- Environmental Monitoring : Researchers investigate the presence and fate of di(pyridine-2-yl)methanone in environmental samples. Analytical methods help detect and quantify its occurrence .
Medicinal Chemistry and Drug Development
Materials Science and Organic Synthesis
Biological Studies
Pharmacology and Toxicology
Organic Electronics and Optoelectronics
Environmental Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N4O/c17-12-3-2-11(14(18)23-12)15(26)25-7-5-24(6-8-25)13-4-1-10(9-22-13)16(19,20)21/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGTTJACPXKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
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